molecular formula C15H24N2 B1497586 (R)-1-benzyl-3-isobutylpiperazine CAS No. 928025-44-9

(R)-1-benzyl-3-isobutylpiperazine

Cat. No.: B1497586
CAS No.: 928025-44-9
M. Wt: 232.36 g/mol
InChI Key: HQMROSCVRBNRRZ-OAHLLOKOSA-N
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Description

(R)-1-Benzyl-3-isobutylpiperazine is a chemical compound with the molecular formula C₁₅H₂₄N₂ It is a derivative of piperazine, featuring a benzyl group attached to the nitrogen atom at the first position and an isobutyl group at the third position

Synthetic Routes and Reaction Conditions:

  • Benzyl Protection: The synthesis of this compound often begins with the protection of the benzyl group. This can be achieved through the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide.

  • Isobutyl Addition: The isobutyl group is introduced through a nucleophilic substitution reaction. Piperazine benzyl chloride can react with isobutyl bromide in the presence of a strong base like potassium carbonate.

  • Chiral Resolution: To obtain the (R)-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. Continuous flow reactors and automated systems are often used to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions are common, where the benzyl or isobutyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄)

  • Substitution: Various nucleophiles, strong bases like potassium carbonate (K₂CO₃)

Major Products Formed:

  • Oxidation: Benzyl alcohol, benzaldehyde, or benzoic acid derivatives

  • Reduction: Piperazine derivatives with reduced functional groups

  • Substitution: Piperazine derivatives with different substituents

Scientific Research Applications

(R)-1-Benzyl-3-isobutylpiperazine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the creation of more complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (R)-1-benzyl-3-isobutylpiperazine exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would vary based on the biological system or chemical process being studied.

Comparison with Similar Compounds

(R)-1-Benzyl-3-isobutylpiperazine is unique due to its specific structural features. Similar compounds include:

  • Piperazine itself

  • Benzylpiperazine

  • Isobutylpiperazine

  • Other substituted piperazines

These compounds share the piperazine core but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

(3R)-1-benzyl-3-(2-methylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-13(2)10-15-12-17(9-8-16-15)11-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMROSCVRBNRRZ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652214
Record name (3R)-1-Benzyl-3-(2-methylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928025-44-9
Record name (3R)-3-(2-Methylpropyl)-1-(phenylmethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928025-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-1-Benzyl-3-(2-methylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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